molecular formula C16H18INS2 B14588816 5-[Methyl(propyl)amino]thianthren-5-ium iodide CAS No. 61558-86-9

5-[Methyl(propyl)amino]thianthren-5-ium iodide

Cat. No.: B14588816
CAS No.: 61558-86-9
M. Wt: 415.4 g/mol
InChI Key: ZYNNHWPAYYEMPF-UHFFFAOYSA-M
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Description

5-[Methyl(propyl)amino]thianthren-5-ium iodide is a chemical compound with the molecular formula C13H18INS It is a quaternary ammonium salt, which means it contains a nitrogen atom with four organic substituents, giving it a formal positive charge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Methyl(propyl)amino]thianthren-5-ium iodide typically involves the reaction of thianthrene with methyl(propyl)amine in the presence of an iodinating agent. The reaction conditions often include:

    Solvent: Anhydrous ethanol or acetonitrile

    Temperature: Room temperature to 60°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process includes:

    Reactant Purity: High-purity thianthrene and methyl(propyl)amine

    Catalysts: Use of phase transfer catalysts to enhance reaction rates

    Purification: Crystallization or recrystallization from suitable solvents

Chemical Reactions Analysis

Types of Reactions

5-[Methyl(propyl)amino]thianthren-5-ium iodide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones

    Reduction: Reduction can lead to the formation of thianthrene derivatives

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

    Oxidation: Thianthrene sulfoxide or sulfone

    Reduction: Thianthrene derivatives with reduced sulfur atoms

    Substitution: N-alkyl or N-acyl thianthrene derivatives

Scientific Research Applications

5-[Methyl(propyl)amino]thianthren-5-ium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis

    Biology: Investigated for its potential as a bioactive compound in antimicrobial studies

    Medicine: Explored for its potential therapeutic effects in treating certain diseases

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 5-[Methyl(propyl)amino]thianthren-5-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can:

    Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their catalytic activity

    Modulate Receptor Function: By interacting with cell surface receptors, it can alter signal transduction pathways

    Disrupt Cellular Processes: By interfering with cellular processes, it can induce cell death or inhibit cell proliferation

Comparison with Similar Compounds

Similar Compounds

    Thianthrene: The parent compound of 5-[Methyl(propyl)amino]thianthren-5-ium iodide

    N-Methylthianthrene: A similar compound with a methyl group attached to the nitrogen atom

    N-Propylthianthrene: A similar compound with a propyl group attached to the nitrogen atom

Uniqueness

This compound is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties

Properties

CAS No.

61558-86-9

Molecular Formula

C16H18INS2

Molecular Weight

415.4 g/mol

IUPAC Name

N-methyl-N-propylthianthren-5-ium-5-amine;iodide

InChI

InChI=1S/C16H18NS2.HI/c1-3-12-17(2)19-15-10-6-4-8-13(15)18-14-9-5-7-11-16(14)19;/h4-11H,3,12H2,1-2H3;1H/q+1;/p-1

InChI Key

ZYNNHWPAYYEMPF-UHFFFAOYSA-M

Canonical SMILES

CCCN(C)[S+]1C2=CC=CC=C2SC3=CC=CC=C31.[I-]

Origin of Product

United States

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